REACTION_CXSMILES
|
[ClH:1].C(OC(=O)[NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][S:14]([CH3:17])(=[O:16])=[O:15])(C)(C)C>C(O)C>[ClH:1].[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][S:14]([CH3:17])(=[O:16])=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCCNS(=O)(=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
A mixture of dichloromethane
|
Type
|
ADDITION
|
Details
|
hexanes was added to the resulting oil
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried for three days under vacuum
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCCCNS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |